molecular formula C13H12BrNO3 B14918464 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine

Cat. No.: B14918464
M. Wt: 310.14 g/mol
InChI Key: WBJLRRODROOGOP-UHFFFAOYSA-N
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Description

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine is a complex organic compound with a unique structure that includes a brominated benzodioxole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine typically involves multiple steps. One common method starts with the bromination of benzo[d][1,3]dioxole to form 6-bromobenzo[d][1,3]dioxole. This intermediate is then reacted with a suitable amine, such as furan-2-ylmethylamine, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The brominated benzodioxole ring and furan ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C13H12BrNO3/c14-11-5-13-12(17-8-18-13)4-9(11)6-15-7-10-2-1-3-16-10/h1-5,15H,6-8H2

InChI Key

WBJLRRODROOGOP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNCC3=CC=CO3)Br

Origin of Product

United States

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